N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c20-13-7-9-14(10-8-13)27(24,25)11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)26-19/h7-10H,1-6,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPKVCFDAFQUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 373.50 g/mol. It features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. For instance, studies have shown that derivatives of benzo[b]thiophene can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
3. Anticancer Potential
Recent investigations into related compounds have revealed their ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the cyano group in the structure may enhance the compound's ability to interact with cellular targets involved in cancer progression .
Pharmacological Studies and Case Reports
A review of literature reveals several pharmacological studies focusing on the biological activity of compounds related to this compound:
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the potential of this compound as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The compound was evaluated through molecular docking studies, which suggested that it could effectively bind to the active site of 5-LOX, thereby inhibiting its activity. This inhibition is crucial as 5-LOX is implicated in various inflammatory diseases, including asthma and arthritis .
Key Findings:
- Molecular Docking Studies: Indicated strong binding affinity to 5-LOX.
- Potential for Structure Optimization: The compound's structure offers opportunities for further modifications to enhance its anti-inflammatory properties.
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines. For instance, tests conducted by the National Cancer Institute (NCI) demonstrated that this compound could inhibit cell growth effectively across multiple cancer types .
Key Findings:
- Cytotoxic Activity: Displayed significant inhibition rates against tested human tumor cells.
- Drug-like Properties: Evaluated using SwissADME software, indicating favorable drug-like characteristics which are essential for further development into therapeutic agents.
Synthesis and Characterization
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) have confirmed the structure of the synthesized compound .
Data Table: Summary of Research Findings
| Application Area | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Molecular Docking | Strong binding to 5-lipoxygenase |
| Anticancer Research | In vitro Cytotoxicity Assays | Significant growth inhibition in cancer cell lines |
| Synthesis | Chemical Transformations | Confirmed structure via NMR and LC-MS |
Case Studies
- Study on Anti-inflammatory Activity : A study published in Molbank evaluated the anti-inflammatory potential of this compound through computational methods and in vitro assays. The results indicated that modifications to the chemical structure could enhance its inhibitory effects on 5-LOX .
- Anticancer Efficacy Assessment : Research conducted by the NCI assessed the compound's efficacy against a panel of cancer cell lines. The results showed promising anticancer activity with specific IC50 values indicating its potency in inhibiting tumor growth .
Preparation Methods
Ring Formation via Halogenobenzaldehyde and Sulfur Reagents
The patent describes reacting 2-halogenobenzaldehyde with sulfur and alkali metal sulfides (e.g., Na₂S) in aprotic solvents like N-methylpyrrolidone. For the tetrahydro analog, 2-chlorocyclohex-1-ene-1-carbaldehyde replaces 2-chlorobenzaldehyde. The reaction proceeds via nucleophilic aromatic substitution, forming a thiol intermediate that undergoes intramolecular cyclization with a halogenated acetylating agent (e.g., chloroacetonitrile) to yield 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene .
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Na₂S, S₈ | NMP | 70–75°C | 12 h | 55–64% |
| 2 | ClCH₂CN | NMP | 55–60°C | 1.5 h | 55% |
Hydrogenation of Benzo[b]Thiophene Derivatives
An alternative route involves synthesizing the aromatic benzo[b]thiophene followed by catalytic hydrogenation. For example, 3-cyanobenzo[b]thiophene (prepared via methods in) is hydrogenated using Pd/C or Raney Ni under H₂ (3 atm) in ethanol at 80°C for 6 h, achieving full saturation of the benzene ring.
Functionalization with the 4-((4-Fluorophenyl)Sulfonyl)Butanamide Group
Synthesis of 4-((4-Fluorophenyl)Sulfonyl)Butanoic Acid
The sulfonyl moiety is introduced via sulfonation of butanedioic acid derivatives:
- Sulfonation : React 4-fluorobenzenesulfonyl chloride with succinic anhydride in dichloromethane (DCM) using pyridine as a base. The reaction proceeds at 0°C for 2 h, yielding 4-((4-fluorophenyl)sulfonyl)butanoic acid .
- Activation : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in refluxing DCM (2 h, 80% yield).
Amide Coupling
The final step couples the tetrahydrobenzo[b]thiophen-2-amine with the sulfonylbutanoyl chloride:
- Conditions : Stir equimolar amounts of the amine and acid chloride in DCM with N,N-diisopropylethylamine (DIPEA) at 25°C for 12 h. Purify via silica gel chromatography (DCM/MeOH 95:5) to isolate the product.
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | DIPEA | |
| Solvent | DCM | |
| Yield | 67–72% |
Alternative Pathways and Comparative Analysis
One-Pot Cyclization and Sulfonation
A streamlined approach combines thiophene ring formation and sulfonation in a single reactor. For instance, after cyclizing 2-chlorocyclohexenecarbaldehyde with Na₂S/S₈, introduce 4-fluorobenzenesulfonyl chloride directly into the reaction mixture. This method reduces purification steps but risks side reactions (e.g., over-sulfonation), lowering yields to 48–52%.
Enzymatic Amidations
Recent advances explore lipase-catalyzed amidation in non-aqueous media. Using Candida antarctica lipase B (CAL-B), the amine and butanoic acid derivative react in tert-butanol at 40°C for 24 h, achieving 60% conversion. While environmentally friendly, this method requires further optimization for industrial scalability.
Challenges and Industrial Considerations
- Regioselectivity : Ensuring cyanogroup placement at the 3-position demands careful control of electrophilic substitution conditions (e.g., using CN⁻ as a nucleophile in polar aprotic solvents).
- Purification : The tetrahydrobenzo[b]thiophene core’s hydrophobicity necessitates recrystallization from ethanol/water mixtures (yield loss: 15–20%).
- Cost Efficiency : Bulk synthesis of 4-fluorobenzenesulfonyl chloride remains costly; alternatives like direct sulfonation of butane-1,4-diol are under investigation.
Q & A
Q. What are the recommended synthetic routes for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and what challenges arise during purification?
Methodological Answer:
- Synthetic Strategy : Begin with the tetrahydrobenzo[b]thiophene core. Introduce the cyano group via nucleophilic substitution under anhydrous conditions (e.g., KCN in DMF at 80°C). Sulfonylation of the 4-fluorophenyl group requires careful control of stoichiometry (1:1.2 molar ratio of substrate to sulfonyl chloride) to avoid over-sulfonation .
- Purification Challenges : The compound’s high hydrophobicity necessitates chromatographic separation using reverse-phase C18 columns with gradient elution (water/acetonitrile). Monitor for residual solvents (DMF, THF) via GC-MS .
Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Profiling : Use a shake-flask method with DMSO as a co-solvent (≤1% v/v). Measure solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and cell culture media (e.g., DMEM + 10% FBS) via HPLC-UV at λ = 254 nm .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products (e.g., hydrolysis of the sulfonyl group) using LC-QTOF-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Core Modifications : Replace the tetrahydrobenzo[b]thiophene with other bicyclic systems (e.g., indole or benzofuran) to assess impact on target binding. Use molecular docking (AutoDock Vina) to prioritize analogs .
- Functional Group Variation : Systematically alter the 4-fluorophenylsulfonyl moiety (e.g., chlorine substitution, methyl groups) and evaluate changes in IC50 values against relevant enzymes (e.g., kinases) .
Q. What experimental approaches resolve contradictions in biochemical assay data (e.g., inconsistent IC50 values across studies)?
Methodological Answer:
- Assay Validation : Ensure consistent enzyme sources (recombinant vs. native), buffer conditions (e.g., Mg²⁺/ATP concentrations), and detection methods (fluorescence vs. radiometric). Replicate assays with internal controls (e.g., staurosporine for kinase inhibition) .
- Data Normalization : Apply Hill equation modeling to account for cooperative effects and outlier removal via Grubbs’ test (α = 0.05) .
Q. How can researchers design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing Protocol : Administer via intravenous (1 mg/kg) and oral (5 mg/kg) routes in Sprague-Dawley rats. Collect plasma samples at t = 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
- Bioanalytical Method : Quantify compound levels using UPLC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Validate for matrix effects (hemolyzed vs. non-hemolyzed blood) .
Theoretical and Methodological Frameworks
- Linking to Theory : Anchor SAR studies to the "lock-and-key" model of enzyme inhibition, using crystallographic data (if available) to validate binding poses .
- Contradiction Analysis : Apply Occam’s razor to prioritize simplest explanations (e.g., assay variability over novel mechanisms) unless disproven .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
